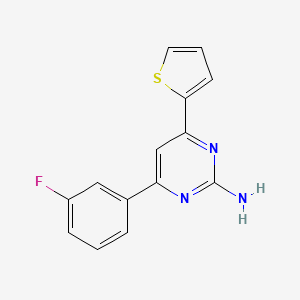

4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1263216-68-7

Cat. No.: VC11700282

Molecular Formula: C14H10FN3S

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263216-68-7 |

|---|---|

| Molecular Formula | C14H10FN3S |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C14H10FN3S/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |

| Standard InChI Key | QBWGUQAHYPYBRN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3 |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC=CS3 |

Introduction

4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry. The compound's structure integrates a pyrimidine core substituted with a fluorophenyl group at position 4 and a thiophene moiety at position 6. These structural features suggest its relevance in drug discovery, particularly in targeting biological activities such as anti-inflammatory, anticancer, or antiviral properties.

Structural Overview

The molecular structure of 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is characterized by:

-

Core Framework: A pyrimidine ring, which is a six-membered heterocyclic aromatic system containing two nitrogen atoms.

-

Substituents:

-

A 3-fluorophenyl group at position 4.

-

A thiophene ring at position 6.

-

An amine group at position 2.

-

This combination of electron-donating and electron-withdrawing groups enhances the compound's chemical reactivity and potential for interaction with biological targets.

Synthesis Pathways

The synthesis of compounds like 4-(3-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves:

-

Formation of the Pyrimidine Core: Using precursors such as guanidine derivatives or amidines with β-diketones or similar compounds.

-

Selective Substitution: Introduction of the fluorophenyl and thiophene groups through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling).

-

Purification and Characterization: Techniques like recrystallization, chromatography, and spectroscopic methods (NMR, LC-MS) confirm structural integrity.

Biological Activity

Compounds with similar structures have demonstrated significant biological activities:

-

Anti-inflammatory Potential: Molecular docking studies on related pyrimidine derivatives indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

-

Anticancer Properties: Pyrimidine derivatives are known to exhibit cytotoxic effects by targeting kinases or DNA-interacting enzymes in cancer cells.

-

Antiviral Applications: The heterocyclic framework can disrupt viral replication machinery, as seen in studies with influenza polymerase inhibitors .

Analytical Characterization

The characterization of this compound involves:

Potential Applications

The unique structure of this compound makes it a promising candidate for various applications:

-

Drug Development:

-

Anti-inflammatory agents targeting cyclooxygenase (COX) or lipoxygenase pathways.

-

Anticancer drugs focusing on kinase inhibition or DNA interaction.

-

-

Material Science:

-

The electronic properties of the thiophene moiety make it suitable for organic semiconductors or photovoltaic materials.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume